molecular formula C16H13ClN4O B2586230 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 94206-97-0

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2586230
CAS RN: 94206-97-0
M. Wt: 312.76
InChI Key: VVUILPOWPABTIA-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the chlorophenyl and phenyl groups suggests that this compound may have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a 1,2,3-triazole ring substituted with a 4-chlorophenyl group, a methyl group, and a phenylcarboxamide group. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the triazole ring, the chlorophenyl group, and the carboxamide group. The electron-withdrawing nature of the chloro group on the phenyl ring might make it susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the aromatic rings could impact its solubility, melting point, and other properties .

Scientific Research Applications

Triazole Derivatives and Their Pharmacological Properties

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide belongs to a class of triazole derivatives. These compounds are known for their valuable pharmacological properties, particularly their anti-convulsive activity, making them useful in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).

Synthesis and Characterization

The synthesis of related triazole compounds, such as N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, has been achieved through multi-step processes starting from 4-chlorobenzenamine. These methods provide high yields and the products are characterized using techniques like NMR and mass spectrometry (Kan, 2015).

Molecular Rearrangements and Synthesis Methods

The synthesis of 1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, and their molecular conformation and packing, have been studied and established by various characterization techniques. These compounds exhibit interesting molecular structures stabilized by hydrogen bonding interactions (Shen et al., 2013).

Antimicrobial Applications

Some triazole derivatives have shown promising antimicrobial activities. For instance, compounds like 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamides have been evaluated for their effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating selective action and significant impact against these microbes (Pokhodylo et al., 2021).

Combinatorial Chemistry and Synthetic Protocols

1-(R(1)-phenyl)-5-methyl-N-R(2)-1H-1,2,3-triazole-4-carboxamides have been synthesized using a one-pot system. This process is significant for creating combinatorial libraries of these compounds, offering high yields and efficient synthesis for potential applications in various fields (Pokhodylo et al., 2009).

Future Directions

The study of triazole derivatives is a vibrant field due to their diverse biological activities. Future research could explore the potential biological activities of this compound, its mechanism of action, and its potential uses in medicine or other fields .

properties

IUPAC Name

1-(4-chlorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-5-3-2-4-6-13)19-20-21(11)14-9-7-12(17)8-10-14/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUILPOWPABTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Citations

For This Compound
1
Citations
DM Xavier, BS Goldani, N Seus, RG Jacob… - Ultrasonics …, 2017 - Elsevier
We described herein the use of sonochemistry in the organocatalytic enamine-azide [3+2] cycloadditions of β-oxo-amides with a range of substituted aryl azides. These sonochemical …
Number of citations: 30 www.sciencedirect.com

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